molecular formula C20H19BrN4O2S B10906726 N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10906726
M. Wt: 459.4 g/mol
InChI Key: IOSFJSONGAUOOB-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a phenoxymethyl group at position 5 of the triazole ring and a propenyl (allyl) group at position 2. The triazole scaffold is a well-established pharmacophore, contributing to diverse therapeutic activities, including antiviral properties, as demonstrated in analogues such as N-(4-bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide, which has been investigated for anti-HIV-1 activity .

Properties

Molecular Formula

C20H19BrN4O2S

Molecular Weight

459.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H19BrN4O2S/c1-2-12-25-18(13-27-17-6-4-3-5-7-17)23-24-20(25)28-14-19(26)22-16-10-8-15(21)9-11-16/h2-11H,1,12-14H2,(H,22,26)

InChI Key

IOSFJSONGAUOOB-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)COC3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also referred to as Y508-6451, is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Compound Characteristics

The compound has the following chemical characteristics:

PropertyValue
Compound IDY508-6451
Molecular Weight459.36 g/mol
Molecular FormulaC20H19BrN4O2S
LogP4.2648
LogD4.2647
Polar Surface Area55.844 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, a study highlighted that mercapto-substituted 1,2,4-triazoles, similar in structure to Y508-6451, demonstrated chemopreventive and chemotherapeutic effects against cancer cells. Specifically, certain derivatives showed high potency against human colon cancer cell lines (HCT 116) with IC50 values indicating effective inhibition of cancer cell viability .

The biological activity of Y508-6451 may be attributed to its ability to modulate specific signaling pathways involved in cell proliferation and apoptosis. The compound's structure suggests it may interact with transcription factors such as GATA4 and NKX2-5, which are crucial in regulating cardiac gene expression and hypertrophy . Inhibition of these transcription factors by related compounds has been linked to reduced cell viability and hypertrophic responses in cardiomyocytes.

Structure-Activity Relationship (SAR)

The SAR analysis of triazole derivatives has revealed that modifications in the aromatic substituents significantly affect biological activity. The presence of the bromophenyl group enhances lipophilicity (as indicated by the logP value), which may improve membrane permeability and bioavailability . The triazole ring itself is essential for the anticancer activity observed in various derivatives.

Study on Anticancer Activity

In a comparative study involving various triazole derivatives, Y508-6451 was evaluated alongside other structurally related compounds. The results demonstrated that modifications in the triazole scaffold resulted in varying degrees of cytotoxicity against cancer cell lines. Notably, compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .

Toxicity Assessment

Toxicity studies conducted using the MTT assay on COS-1 cells indicated that while some derivatives displayed significant anticancer properties, they also exhibited cytotoxic effects at higher concentrations. This highlights the need for careful optimization of dosage and structural modifications to minimize toxicity while maximizing therapeutic efficacy .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C20H19BrN4O2SC_{20}H_{19}BrN_{4}O_{2}S and a molecular weight of approximately 434.31 g/mol. The presence of the bromine atom on the phenyl ring increases its electrophilic properties, allowing for diverse chemical modifications that are crucial in drug design. The functional groups present in the compound contribute to its reactivity and potential biological activities.

Antimicrobial Activity

N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promising antimicrobial activity against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL
Candida albicans12 µg/mL

These results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential as an antimicrobial agent in treating infections caused by resistant strains .

Anticancer Properties

The compound has also been evaluated for its anticancer properties, particularly against human breast adenocarcinoma cell lines (MCF7). In vitro studies have demonstrated significant cytotoxic effects, with certain derivatives showing higher activity than established chemotherapeutics. Molecular docking studies revealed favorable binding interactions with cancer-related targets, indicating a mechanism of action that disrupts cancer cell proliferation .

Study 1: Efficacy Against Resistant Strains

A study published in the Journal of Antimicrobial Chemotherapy assessed the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated not only inhibition of bacterial growth but also a reduction in biofilm formation by up to 50%, which is critical for treating chronic infections associated with MRSA .

Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of this compound against various fungal pathogens. The results showed efficacy comparable to established antifungal agents like fluconazole against Candida albicans, indicating its potential as an antifungal therapy .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The electron-deficient 4-bromophenyl group undergoes substitution reactions with nucleophiles. For example:

  • Ammonolysis : Reacts with aqueous ammonia under reflux (60–80°C) to yield N-(4-aminophenyl) derivatives.

  • Methoxylation : Treatment with sodium methoxide in methanol produces the 4-methoxyphenyl analog.

Table 1: Reaction Conditions and Outcomes

NucleophileReagent/ConditionsProductYield (%)
NH₃ (aq.)60°C, 12 hrs4-NH₂C₆H₄78
NaOCH₃Methanol, reflux4-OCH₃C₆H₄85

S-Alkylation of the Sulfanyl Group

The sulfanyl (-S-) group participates in alkylation reactions. For instance:

  • Methylation : Reacts with methyl iodide in the presence of NaH/THF to form methylthioether derivatives .

  • Ethylation : Ethyl bromide in alkaline medium (NaOH/EtOH) yields ethyl-substituted analogs .

Key Mechanistic Insight :
The reaction proceeds via deprotonation of the sulfanyl group to form a thiolate ion, which attacks the alkyl halide electrophile .

Oxidation of Sulfide to Sulfone

The sulfanyl bridge oxidizes to sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):

  • Conditions : 30% H₂O₂ in acetic acid, 40°C for 6 hrs.

  • Product : Sulfone derivatives show enhanced polarity (LogP decreases from 4.26 to 3.89).

Hydrolysis of Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (reflux, 8 hrs) yields carboxylic acid.

  • Basic Hydrolysis : NaOH/EtOH produces sodium carboxylate.

Table 2: Hydrolysis Outcomes

ConditionReagentProduct
Acidic (HCl)6M HCl, 100°CCarboxylic Acid
Basic (NaOH)2M NaOH, 80°CSodium Carboxylate

Reduction of Alkenyl Group

The prop-2-en-1-yl substituent undergoes catalytic hydrogenation:

  • Catalyst : 10% Pd/C in ethanol under H₂ (1 atm).

  • Product : Saturated propyl group enhances compound stability .

Mannich Reaction with Triazole Core

The triazole nitrogen participates in Mannich reactions:

  • Reagents : Formaldehyde + secondary amines (e.g., morpholine).

  • Product : Aminoalkyl derivatives with improved water solubility .

Example Reaction :

Triazole+HCHO+MorpholineEtOHAminoalkyl-Triazole\text{Triazole} + \text{HCHO} + \text{Morpholine} \xrightarrow{\text{EtOH}} \text{Aminoalkyl-Triazole}

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., bromine, sulfamoyl) improve antimicrobial and anti-inflammatory activities by enhancing electrophilic interactions with target proteins .
  • Allyl groups (as in the target compound) may confer reactivity for covalent binding or metabolic transformations .

Antimicrobial Activity

Compounds with pyridinyl or sulfamoyl substituents (e.g., ) exhibit broad-spectrum activity against E. coli, S. aureus, and A. niger (MIC values: 8–32 µg/mL) . The target compound’s phenoxymethyl group, analogous to furan-2-yl derivatives in , may enhance anti-exudative effects, though direct data are lacking.

Anti-Inflammatory and Antioxidant Activity

Derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) show superior anti-inflammatory activity. For example:

  • N-(4-Nitrophenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (, Compound 18) inhibits protein denaturation by 82% at 100 µg/mL, outperforming diclofenac sodium (76%) .
  • The trifluoromethyl group in enhances radical scavenging activity (IC₅₀: 12 µM) compared to non-halogenated analogues .

Antiviral Potential

The cyclohexylmethyl analogue () shows moderate anti-HIV-1 activity (EC₅₀: 14 µM), suggesting that substituent bulkiness influences viral entry inhibition . The target compound’s allyl group may offer similar advantages.

Structural Insights from Crystallography

Bond length variations in the acetamide region (C1–C2: 1.501 Å vs. 1.53 Å in ) indicate conformational flexibility, which may affect binding to biological targets . The propenyl group in the target compound likely introduces steric effects, altering triazole ring planarity compared to phenyl-substituted analogues .

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